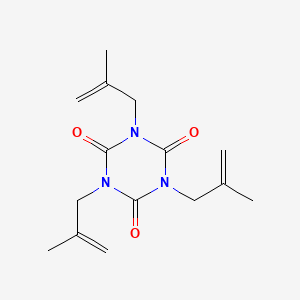
三烯丙基异氰尿酸酯
描述
Trimethylallyl isocyanurate is a useful research compound. Its molecular formula is C15H21N3O3 and its molecular weight is 291.35 g/mol. The purity is usually 95%.
The exact mass of the compound Trimethylallyl isocyanurate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 63838. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Trimethylallyl isocyanurate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Trimethylallyl isocyanurate including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
热稳定性增强
三烯丙基异氰尿酸酯 (TAIC) 以其高热稳定性而闻名,使其成为需要耐高温的材料的理想添加剂。 通过将 TAIC 掺入聚合物网络中,可以显著提高聚合物的热稳定性 。这种应用在材料暴露于极端高温的行业中至关重要,例如航空航天和汽车行业。
聚合行为
TAIC 的大体积异氰尿酸酯侧基影响其聚合行为,导致 TAIC 聚合物与异构体三烯丙基氰尿酸酯 (TAC) 相比具有较长的主链长度 。此特性在创建具有特定链长的聚合物方面特别有利,这些聚合物可用于精密工程和高性能材料。
交联剂
TAIC 由于其三功能烯丙基基团而充当有效的交联剂。 它增强了聚合早期阶段的分子间交联的发生,这对于生产耐用且坚固的材料至关重要 。这种应用广泛用于轮胎、机械零件和高应力部件的生产。
聚合中的空间效应
TAIC 的大体积侧基引起的空间效应是一个令人感兴趣的主题,因为它减少了单体链转移并影响了聚合过程中的过渡态形成 。了解这些影响可以设计出具有所需特性的聚合物,用于医疗设备、电子产品和其他高科技应用。
环境降解
研究表明,通过使用臭氧/紫外线 (O3/UV) 工艺可以增强 TAIC 的降解 。这一发现对于处理难降解有机化合物的废水处理设施具有重要意义,确保有害物质在释放到环境中之前得到有效分解。
涂料和绝缘
由于其耐热性,TAIC 是涂料和绝缘材料的关键组成部分 。它有助于创造能够承受恶劣环境条件的产品,使其成为建筑材料、防护装备和绝缘板的宝贵材料。
弹性体和密封剂
TAIC 提高聚合物物理性能的能力使其成为制造弹性体和密封剂的绝佳选择 。这些产品受益于增强的弹性和密封性能,这在建筑、管道和汽车行业至关重要。
功能性微孔材料
将 TAIC 掺入微孔材料中可增强其功能 。这些材料在过滤系统、传感器和催化中具有应用,其中孔径和稳定性对于性能至关重要。
作用机制
Target of Action
Trimethallyl isocyanurate, also known as Trimethylallyl isocyanurate or 1,3,5-Tris(2-methylallyl)-1,3,5-triazinane-2,4,6-trione, primarily targets the process of polymerization . It is used in the formation of highly thermostable and mechanically stable frameworks, which are key components in rigid polyurethane foams .
Mode of Action
Trimethallyl isocyanurate interacts with its targets through a process known as cyclotrimerization . This process involves the formation of cyclic trimers of isocyanate molecules, resulting in the creation of isocyanurates . The cyclotrimerization processes of isocyanates are highly exothermic .
Biochemical Pathways
The primary biochemical pathway affected by Trimethallyl isocyanurate is the cyclotrimerization of isocyanates . This process results in the formation of isocyanurates, which are highly thermostable compounds . The cyclotrimerization process is enhanced with an extension of n-alkyl chains .
Pharmacokinetics
It is known that the compound is highly thermostable . This suggests that it may have a high degree of stability in various environments, potentially impacting its bioavailability.
Result of Action
The molecular and cellular effects of Trimethallyl isocyanurate’s action primarily involve the formation of highly thermostable and mechanically stable frameworks . These frameworks are used in a variety of industrial applications, such as elastomers, sealants, coatings, and insulation boards .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Trimethallyl isocyanurate. For example, the thermal stabilities of the isocyanurate molecules can be altered depending on the substituents of their three nitrogen atoms . Additionally, the cyclotrimerization process is enhanced with an extension of n-alkyl chains .
生化分析
Biochemical Properties
Trimethylallyl isocyanurate plays a significant role in biochemical reactions, particularly in the context of polymerization and crosslinking processes. It interacts with various enzymes and proteins, facilitating the formation of stable polymer networks. The compound’s interaction with enzymes such as peroxidases and catalases is crucial for initiating and propagating polymerization reactions. These interactions often involve the formation of covalent bonds between the compound and the enzyme’s active site, leading to enzyme activation or inhibition depending on the specific reaction conditions .
Cellular Effects
Trimethylallyl isocyanurate has been shown to influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered phosphorylation states of target proteins. This modulation can result in changes in gene expression patterns, affecting cellular functions such as proliferation, differentiation, and apoptosis . Additionally, the compound’s impact on cellular metabolism includes alterations in metabolic fluxes and energy production pathways.
Molecular Mechanism
At the molecular level, trimethylallyl isocyanurate exerts its effects through specific binding interactions with biomolecules. These interactions often involve the formation of covalent bonds with nucleophilic groups on proteins and enzymes, leading to changes in their activity. For example, the compound can act as an enzyme inhibitor by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance catalytic efficiency . These molecular mechanisms are critical for understanding the compound’s role in various biochemical processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of trimethylallyl isocyanurate can change over time due to factors such as stability and degradation. The compound is generally stable under standard laboratory conditions, but prolonged exposure to heat or light can lead to degradation and loss of activity. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in gene expression and metabolic activity . These temporal effects are important for designing experiments and interpreting results in biochemical research.
Dosage Effects in Animal Models
The effects of trimethylallyl isocyanurate vary with different dosages in animal models. At low doses, the compound can enhance cellular functions such as proliferation and differentiation. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis . These dose-dependent effects highlight the importance of careful dosage optimization in experimental studies to avoid adverse outcomes.
Metabolic Pathways
Trimethylallyl isocyanurate is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate metabolic fluxes. The compound can influence the activity of key metabolic enzymes such as dehydrogenases and transferases, leading to changes in metabolite levels and energy production . Understanding these metabolic pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.
Transport and Distribution
Within cells and tissues, trimethylallyl isocyanurate is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites where it can exert its biochemical effects. For example, the compound can bind to transport proteins that mediate its uptake into cells and its distribution to specific cellular compartments . These transport and distribution mechanisms are essential for understanding the compound’s bioavailability and efficacy.
Subcellular Localization
Trimethylallyl isocyanurate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often localized to organelles such as the endoplasmic reticulum and mitochondria, where it can interact with key enzymes and proteins involved in metabolic processes . Additionally, post-translational modifications and targeting signals can direct the compound to specific subcellular compartments, enhancing its biochemical activity and specificity.
属性
IUPAC Name |
1,3,5-tris(2-methylprop-2-enyl)-1,3,5-triazinane-2,4,6-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-10(2)7-16-13(19)17(8-11(3)4)15(21)18(14(16)20)9-12(5)6/h1,3,5,7-9H2,2,4,6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPJPKEMZYOAIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C(=O)N(C(=O)N(C1=O)CC(=C)C)CC(=C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20212103 | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6291-95-8 | |
| Record name | Trimethallyl isocyanurate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6291-95-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006291958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6291-95-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8189 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimethylallyl isocyanurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20212103 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5-tris(2-methyl-2-propenyl)-1,3,5-triazine-2,4,6-(1H,3H,5H)-trione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3,5-tris(2-methyl-2-propen-1-yl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.989 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLALLYL ISOCYANURATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MLN0C258T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


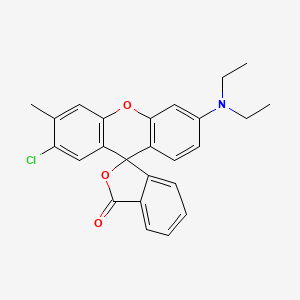
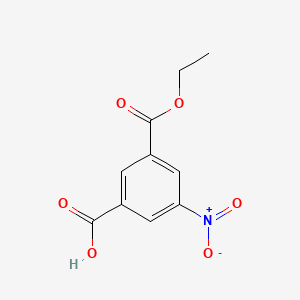
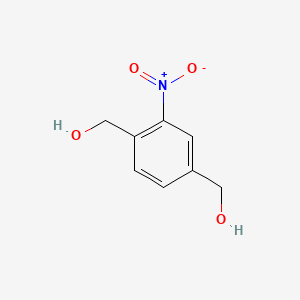
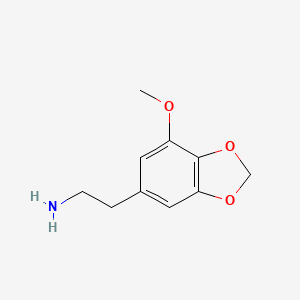

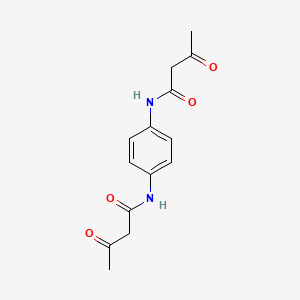
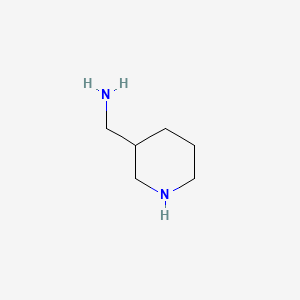
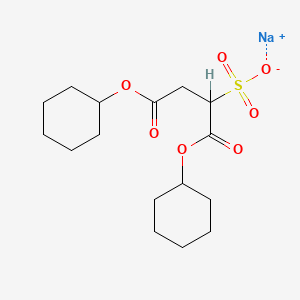


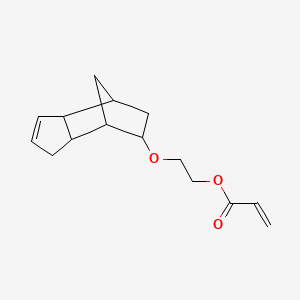
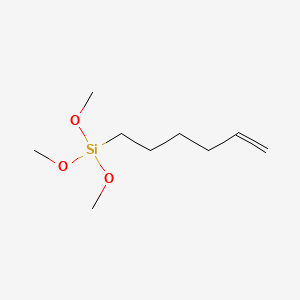
![Benzoic acid, 4-[1-[[(2,4-dichlorophenyl)amino]carbonyl]-3,3-dimethyl-2-oxobutoxy]-](/img/structure/B1584798.png)

